molecular formula C₂₅H₃₂O₄ B1161559 2-Methylene Megestrol Acetate

2-Methylene Megestrol Acetate

Número de catálogo: B1161559
Peso molecular: 396.52
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methylene Megestrol Acetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₂O₄ and its molecular weight is 396.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Appetite Stimulation

Mechanism of Action
2-Methylene Megestrol Acetate primarily acts as an appetite stimulant, particularly in patients suffering from cachexia associated with cancer or HIV/AIDS. It enhances appetite and promotes weight gain by influencing neuroendocrine pathways, although the exact mechanism remains unclear .

Clinical Studies
A randomized clinical trial demonstrated that patients receiving 160 mg/day of megestrol acetate experienced significant improvements in body mass index and overall appetite compared to control groups .

Dosing and Administration
The optimal dosage for appetite stimulation is typically between 400 to 800 mg per day, with 800 mg/day being the most effective in increasing appetite in clinical settings .

Cancer Treatment

Antineoplastic Properties
this compound has been investigated for its anti-cancer properties, particularly in breast and endometrial cancers. It functions as an antineoplastic agent by exerting progestogenic effects that can inhibit tumor growth .

Efficacy in Clinical Trials
Clinical trials have indicated that while megestrol acetate is not as effective as aromatase inhibitors for breast cancer treatment, it remains a viable option for patients who have failed other therapies. The drug has shown benefits in reducing tumor-induced wasting and improving survival rates in animal models .

Cardiovascular Benefits

Recent studies have suggested that megestrol acetate can improve cardiac function in cancer models. Research indicated that treatment with megestrol acetate improved left ventricular ejection fraction in tumor-bearing rats, suggesting potential cardiovascular benefits alongside its primary applications .

Metabolic Effects

Impact on Muscle Wasting
Research has shown that megestrol acetate can downregulate autophagy processes in skeletal muscle, which may contribute to its effectiveness in combating muscle wasting associated with chronic illnesses .

Potential Side Effects
While the drug is effective for its intended uses, it is important to consider potential side effects such as weight gain, nausea, and cardiovascular complications. Long-term use has been associated with increased risks of thromboembolic events and hormonal imbalances .

Summary Table of Applications

ApplicationDescriptionClinical Evidence
Appetite StimulationEnhances appetite and promotes weight gainSignificant BMI improvement in trials
Cancer TreatmentAntineoplastic agent for breast and endometrial cancersEffective post-aromatase inhibitor failure
Cardiovascular BenefitsImproves cardiac function in cancer modelsEnhanced left ventricular ejection fraction
Muscle Wasting PreventionDownregulates autophagy to combat muscle lossEvidence from animal studies

Q & A

Basic Research Questions

Q. What methodologies are employed to evaluate appetite stimulation in clinical trials of megestrol acetate?

Appetite stimulation is quantified using validated tools such as:

  • Visual Analog Scales (VAS): Patients rate appetite on a 0–100 mm scale, with improvements ≥15% considered significant .
  • Patient-Reported Questionnaires: Structured assessments of food intake, energy levels, and subjective well-being .
  • Caloric Intake Tracking: 48-hour dietary logs to measure changes in kcal/day, with statistical comparisons between treatment and placebo arms .

Q. What is the evidence-based rationale for selecting 160 mg/day as a standard dose in cachexia trials?

Dose-ranging studies (160–1,280 mg/day) demonstrated a positive dose-response for appetite improvement , but higher doses did not show proportional efficacy gains. The 160 mg dose was prioritized for clinical use due to its balance of efficacy, safety, and cost-effectiveness .

Q. How are nutritional outcomes measured in megestrol acetate studies?

Key parameters include:

  • Anthropometric Metrics: Weight (kg), tricep skinfold thickness (mm), arm/calf circumference (cm) .
  • Serum Biomarkers: Albumin levels to assess nutritional status .
  • Quality of Life (QoL): Linear analog self-assessment (LASA) scales for energy, nausea, and overall well-being .

Advanced Research Questions

Q. How do contradictory findings on survival outcomes with megestrol acetate arise, and how can they be methodologically reconciled?

  • Palliative vs. Therapeutic Contexts: Meta-analyses report a 1.42x increased mortality risk in palliative cachexia trials (short follow-up, advanced disease), whereas oncology trials (e.g., breast cancer) show survival benefits (e.g., 22.4 vs. 16.5 months) due to antitumor activity .
  • Study Design Limitations: Mortality was rarely a primary endpoint; heterogeneity in patient populations and treatment intent necessitates stratified analysis .

Q. What advanced techniques elucidate body composition changes during megestrol acetate-induced weight gain?

  • Dual-Energy X-ray Absorptiometry (DEXA): Quantifies fat mass vs. lean mass. Trials show >80% of weight gain is adipose tissue .
  • Tritiated Water Dilution: Measures total body water to differentiate fluid retention (<20% of weight gain) from true tissue accretion .

Q. What pharmacokinetic considerations influence formulation design for megestrol acetate?

  • Nanocrystal Formulations: Improve bioavailability independent of food intake, validated via dissolution testing (0.5% sodium lauryl sulfate medium, UV detection at 292 nm) .
  • Chromatographic Purity Analysis: HPLC with UV detection (292 nm) ensures <1% impurity, critical for regulatory compliance .

Q. How should adrenal suppression be monitored in long-term megestrol acetate studies?

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Testing: Morning cortisol and ACTH levels pre-/post-cosyntropin stimulation (≥20 µg/dL post-stimulation indicates normal function) .
  • Risk Mitigation: Dose tapering and glucocorticoid replacement protocols in cases of adrenal insufficiency .

Q. What experimental designs address the interaction between megestrol acetate and chemotherapy efficacy?

  • Randomized Placebo-Controlled Trials (RCTs): Example: Cisplatin/etoposide ± megestrol acetate (800 mg/day) in small-cell lung cancer. Outcomes include tumor response rates (68% vs. 80% placebo) and thromboembolic risk (9% vs. 2%) .
  • Stratification by Baseline QoL: Adjusting for pre-treatment disparities in performance status to isolate drug effects .

Q. Contradictory Data Analysis Framework

Q. How can researchers resolve the paradox of megestrol acetate’s progestational vs. glucocorticoid effects?

  • Mechanistic Studies: Receptor binding assays show cross-reactivity with glucocorticoid receptors at high doses, explaining adrenal suppression .
  • Dose-Dependent Effects: Lower doses (160 mg) prioritize appetite stimulation via hypothalamic neuropeptide modulation, while higher doses (>480 mg) activate glucocorticoid pathways .

Q. What statistical approaches are recommended for analyzing heterogeneous QoL outcomes across trials?

  • Meta-Regression: Adjust for covariates like Karnofsky performance status, baseline weight loss, and concurrent therapies .
  • Sensitivity Analysis: Exclude studies with >50% attrition to reduce bias .

Q. Methodological Recommendations

  • Dose Optimization: Phase II/III trials should include adaptive designs to identify minimal effective doses while minimizing adrenal toxicity .
  • Standardized Endpoints: Consensus on core outcome sets (e.g., FAACT questionnaire for cachexia) to improve cross-trial comparability .
  • Long-Term Safety Monitoring: Regular HPA axis assessments in trials exceeding 3 months’ duration .

Propiedades

Fórmula molecular

C₂₅H₃₂O₄

Peso molecular

396.52

Sinónimos

17-(Acetyloxy)-2-methylene-6-methypregna-4,6-diene-3,20-dione; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.